Comanic Acid

Overview

Description

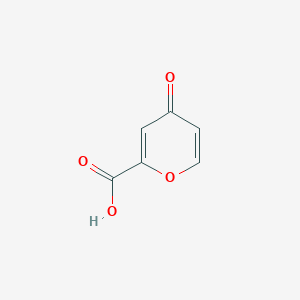

Comanic acid (IUPAC name: 4-oxo-4H-pyran-2-carboxylic acid) is a six-membered heterocyclic compound with the molecular formula C₆H₄O₄ and a molecular weight of 140.09 g/mol . Its structure consists of a γ-pyrone ring (a cyclic ketone with an oxygen heteroatom) substituted with a carboxylic acid group at the 2-position (Figure 1). Key identifiers include:

- CAS No.: 499-05-8

- SMILES: OC(=O)c1cc(=O)cco1

- Physical Properties: Melting point ~354.5°C, density ~1.5 g/cm³, and moderate water solubility due to polar functional groups .

This compound is primarily utilized in organic synthesis and materials science, serving as a precursor for chelating agents or coordination polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Comanic acid can be synthesized through several methods, one of which involves the partial decarboxylation of chelidonic acid. This process typically requires controlled heating in the presence of a catalyst to facilitate the decarboxylation reaction. Another method involves the oxidation of 5-hydroxy-4H-pyran-2-carboxylic acid under specific conditions to yield this compound.

Industrial Production Methods: In an industrial setting, this compound is often produced through the oxidation of precursor compounds using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions, including temperature and pH, are carefully controlled to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Comanic acid undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

Substitution: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts.

Major Products:

Oxidation: Various oxidized derivatives of this compound.

Reduction: Hydroxy derivatives.

Substitution: Ester or ether derivatives, depending on the substituent introduced.

Scientific Research Applications

Comanic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing into the potential therapeutic uses of this compound derivatives, particularly in the treatment of certain diseases.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism by which comanic acid exerts its effects is primarily through its reactive functional groups, which can interact with various molecular targets. For example, its hydroxyl and carboxyl groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrone Derivatives

Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one)

| Property | Comanic Acid | Maltol |

|---|---|---|

| Formula | C₆H₄O₄ | C₆H₆O₃ |

| Molecular Weight | 140.09 g/mol | 126.11 g/mol |

| Key Groups | Carboxylic acid, ketone | Hydroxyl, methyl, ketone |

| CAS No. | 499-05-8 | 118-71-8 |

| Applications | Chelation, synthesis | Flavor enhancer, fragrance |

Structural Differences :

- Maltol lacks the carboxylic acid group but includes a hydroxyl and methyl group at positions 3 and 2, respectively. This reduces its acidity (pKa ~8.5 vs. ~2.5 for this compound) and enhances volatility, making it suitable for flavor applications .

Functional Contrast : - This compound’s carboxylic acid enables metal coordination (e.g., Fe³⁺, Cu²⁺), whereas maltol’s hydroxyl group primarily forms hydrogen bonds .

Meconic Acid (3-Hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic Acid)

| Property | This compound | Meconic Acid |

|---|---|---|

| Formula | C₆H₄O₄ | C₇H₄O₇ |

| Molecular Weight | 140.09 g/mol | 200.10 g/mol |

| Key Groups | Carboxylic acid, ketone | Two carboxylic acids, hydroxyl, ketone |

| CAS No. | 499-05-8 | 497-59-6 |

| Applications | Synthetic chemistry | Opioid detection, analytical reagent |

Structural Differences :

- Meconic acid has two carboxylic acid groups (positions 2 and 6) and a hydroxyl group, increasing its acidity and water solubility compared to this compound .

Functional Contrast : - Meconic acid’s multiple acidic groups make it a stronger chelator, historically used to detect morphine in opium . This compound’s single carboxylic acid limits its coordination sites but enhances specificity in reactions .

Pyromeconic Acid (5-Hydroxy-2H-pyran-4-one)

| Property | This compound | Pyromeconic Acid |

|---|---|---|

| Formula | C₆H₄O₄ | C₅H₄O₃ |

| Molecular Weight | 140.09 g/mol | 112.08 g/mol |

| Key Groups | Carboxylic acid, ketone | Hydroxyl, ketone |

| CAS No. | 499-05-8 | 496-63-9 |

| Applications | Coordination polymers | Natural product synthesis |

Structural Differences :

- Pyromeconic acid has a five-membered lactone ring with a hydroxyl group, reducing ring strain compared to this compound’s six-membered structure.

Functional Contrast : - The smaller ring in pyromeconic acid increases reactivity in nucleophilic additions, while this compound’s stability favors use in polymer synthesis .

Key Research Findings

Reactivity and Stability

- This compound’s carboxylic acid group facilitates condensation reactions (e.g., esterification), unlike maltol or pyromeconic acid .

- Thermal stability (mp 354.5°C) exceeds maltol (161°C) due to stronger intermolecular hydrogen bonding .

Industrial Relevance

- This compound is priced at ~$200/gram (reagent grade), reflecting its niche use compared to maltol ($50/kg) .

Biological Activity

Comanic acid, chemically known as 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, is an organic compound with a unique structure that includes a pyrone ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and applications in scientific research.

- Molecular Formula : CHO

- Structure : this compound features a pyrone ring, which is crucial for its biological activity.

This compound primarily acts as an allosteric modulator of opioid receptors. This interaction influences several signaling pathways associated with these receptors, leading to various molecular and cellular effects.

Key Mechanisms:

- Target : Opioid receptors

- Mode of Action : Modulation of receptor activity

- Biochemical Pathways : Influences gene expression and cellular metabolism through enzyme interactions.

This compound plays a significant role in various biochemical reactions:

- Synthesis of Heterocyclic Compounds : It is involved in the formation of complex structures like 1,5-benzodiazepines.

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, leading to various derivatives that exhibit different biological activities.

| Reaction Type | Products |

|---|---|

| Oxidation | Various oxidized derivatives |

| Reduction | Hydroxy derivatives |

| Substitution | Ester or ether derivatives |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have shown effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is vital for preventing cellular damage.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of this compound derivatives against common bacterial strains. Results indicated that certain derivatives exhibited potent activity, comparable to conventional antibiotics. -

Antioxidant Potential :

In vitro assays showed that this compound effectively reduced oxidative stress markers in human cell lines exposed to reactive oxygen species (ROS), suggesting its potential as a therapeutic agent in oxidative stress-related diseases. -

Opioid Receptor Modulation :

Experimental studies demonstrated that this compound could modulate opioid receptor signaling pathways, potentially providing insights into pain management therapies.

Applications in Scientific Research

This compound's diverse biological activities make it valuable in several fields:

- Pharmaceutical Development : Research is ongoing to explore its therapeutic potential in treating infections and oxidative stress-related conditions.

- Chemical Synthesis : Used as a precursor in synthesizing complex organic molecules.

- Industrial Applications : Employed in producing dyes and pigments due to its reactive functional groups.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Comanic Acid in laboratory settings?

- Methodological Answer : Synthesis typically involves cyclization reactions of precursor molecules under controlled conditions (e.g., acid catalysis). Characterization requires spectroscopic techniques (NMR, IR) to confirm the structure (C₆H₄O₄, MW 140.09) and HPLC (>95% purity validation) . Experimental protocols must detail reagent ratios, reaction times, and purification steps to ensure reproducibility, per guidelines for transparent reporting in chemistry journals .

Q. How can researchers validate the acid-base properties of this compound experimentally?

- Methodological Answer : Titration experiments with standardized NaOH/HCl solutions, coupled with pH monitoring, can determine dissociation constants (pKa). Spectrophotometric methods (e.g., UV-Vis absorbance shifts at varying pH) provide complementary data. Data should be plotted graphically (pH vs. equivalents) to derive pKa values, adhering to principles of graphical analysis in advanced experimental science .

Q. What protocols ensure accurate assessment of this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing samples to stressors (e.g., heat, light, humidity). Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Compare peak area reductions against controls. Store samples at -20°C for long-term stability, as recommended in chemical data sheets . Raw data must be tabulated with explicit temperature/humidity conditions to enable replication .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) when characterizing novel this compound derivatives?

- Methodological Answer : Cross-validate findings using multiple techniques (e.g., 2D NMR for ambiguous peaks, mass spectrometry for molecular ions). Compare data with computational models (DFT calculations for predicted shifts). Document discrepancies in supplemental materials and discuss potential causes (e.g., solvent effects, impurities) to align with standards for transparent reporting .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC₅₀ values. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes to contextualize significance, following guidelines for robust data analysis in pharmacology .

Properties

IUPAC Name |

4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMDRPPBUAPWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486729 | |

| Record name | Comanic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-05-8 | |

| Record name | Comanic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Comanic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Comanic Acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEF84NM2E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.